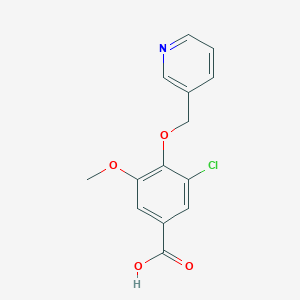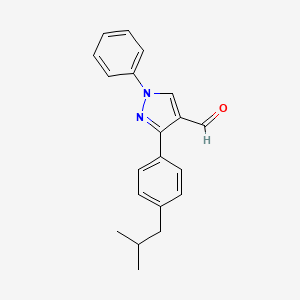
Quinolin-4-ylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-4-ylZinc bromide is an organozinc compound that features a quinoline ring bonded to a zinc bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-4-ylZinc bromide typically involves the reaction of quinoline with zinc bromide in the presence of a suitable solvent. One common method is the direct reaction of quinoline with zinc bromide in an anhydrous environment to prevent hydrolysis. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Quinolin-4-ylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can participate in reduction reactions to form reduced quinoline compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives. Substitution reactions can result in a variety of quinoline-based compounds with different functional groups.
Scientific Research Applications
Quinolin-4-ylZinc bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmacologically active quinoline-based compounds.
Industry: It is utilized in the production of materials with specific electronic and optical properties, making it valuable in material science research.
Mechanism of Action
The mechanism of action of Quinolin-4-ylZinc bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The zinc bromide moiety can coordinate with various substrates, facilitating the formation of new chemical bonds. This coordination ability makes it a versatile reagent in organic synthesis, enabling the formation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinolin-4-ylZinc bromide include other organozinc compounds such as:
- Phenylzinc bromide
- Benzylzinc bromide
- Pyridylzinc bromide
Uniqueness
What sets this compound apart from these similar compounds is its quinoline ring structure, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of quinoline-based compounds, which are important in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H6BrNZn |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
bromozinc(1+);4H-quinolin-4-ide |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-4,6-7H;1H;/q-1;;+2/p-1 |
InChI Key |
KWLXGOUZRSBIQW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)[C-]=CC=N2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)


![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)



![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)

![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)

![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)

